Carabron

Structure-Activity Relationship Fungicide Development Natural Product Chemistry

Sourcing Carabron (CAS 1748-81-8) with reliable purity and well-characterized SAR is critical for reproducible fungicide lead optimization and anticancer studies. This botanical sesquiterpene lactone features a unique cyclopropane moiety and an α-methylene-γ-butyrolactone pharmacophore essential for bioactivity. With documented root-to-leaf xylem mobility (≥65% powdery mildew control via soil drench) and validated inhibition of mitochondrial Complex I, Carabron serves as a benchmark scaffold for novel MoA discovery against strobilurin-/azole-resistant Gaeumannomyces tritici. Ensure your derivative programs and xenograft assays start with a high-purity (>98%) reference standard from established global suppliers offering competitive research-grade packaging and worldwide delivery.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 1748-81-8
Cat. No. B157551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarabron
CAS1748-81-8
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C
InChIInChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1
InChIKeyAGIQIKMGJVLKMA-NLRWUALESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Carabron (CAS 1748-81-8): Botanical Sesquiterpene Lactone for Antifungal Research & Agricultural Formulation


Carabron (also known as Carabrone, Grandicin) is a botanical bicyclic sesquiterpenic lactone first isolated from the fruits of Carpesium abrotanoides [1]. It exhibits broad-spectrum antifungal activity against phytopathogens including Colletotrichum lagenarium, Botrytis cinerea, and Gaeumannomyces graminis var. tritici, and has demonstrated in vitro cytotoxicity against pancreatic cancer cell lines [2]. The compound contains a distinctive cyclopropane moiety and an α-methylene-γ-butyrolactone pharmacophore that is essential for its bioactivity [3].

Carabron (CAS 1748-81-8): Why In‑Class Sesquiterpene Lactones Cannot Be Interchanged Without Loss of Functional Specificity


Carabron's antifungal activity is exquisitely dependent on two discrete structural features: the intact α‑methylene‑γ‑butyrolactone moiety and the substituent at the C‑4 position. SAR studies demonstrate that opening the γ‑lactone ring (compound 9) reduces activity by approximately 8‑fold (EC₅₀ 7.10 µg/mL → 56.30 µg/mL) [1]. Conversely, chemical modification at C‑4 can either enhance or abolish activity, with certain hydrazone and ester derivatives achieving IC₅₀ values as low as 2.70 µg/mL [2]. Consequently, simple replacement with another sesquiterpene lactone—even the structurally similar carabrol—does not preserve Carabron's potency, fungal spectrum, or its unique root‑to‑leaf translocation behavior [3].

Carabron (CAS 1748-81-8): Quantitative Differentiation Evidence for Scientific Sourcing & Procurement Decisions


SAR‑Confirmed Critical Pharmacophore: γ‑Lactone Integrity Dictates an 8‑Fold Activity Differential

Direct head‑to‑head comparison between Carabron (1) and its γ‑lactone‑opened derivative (9) reveals that compound 9 is nearly 8‑fold less potent, confirming the γ‑lactone moiety is essential for antifungal activity [1].

Structure-Activity Relationship Fungicide Development Natural Product Chemistry

C‑4 Modification as a Tunable Handle: Hydrazone Derivatives Exhibit Up to 6‑Fold Enhanced In Vivo Efficacy

Comparative evaluation of 28 hydrazone derivatives demonstrated that introduction of a C=N double bond at the C‑4 position significantly elevates antifungal activity. The most potent derivative achieved an in vivo EC₅₀ of 12.9 µg/mL, representing a ~6‑fold improvement over the parent compound [1].

Antifungal Efficacy Agricultural Fungicide Structure Optimization

Unique Translocation Behavior: Root‑Absorbed, Xylem‑Mobile, but No Leaf Penetration

In potted wheat and cucumber, Carabrone applied at 1000 mg/L via root irrigation achieved >65% control of powdery mildew, whereas foliar spray provided zero efficacy against root diseases. HPLC analysis confirmed rapid upward translocation from roots to aerial parts but no downward movement or leaf absorption [1].

Pesticide Application Plant Uptake Crop Protection

Mitochondrial Complex I Inhibition: A Mechanistic Niche Distinct from Common Azole & Strobilurin Fungicides

Carabrone exerts its antifungal effect through direct inhibition of mitochondrial respiratory chain Complex I, leading to NAD⁺/NADH imbalance and oxidative stress [1]. This mechanism is distinct from the cytochrome bc₁ complex (Complex III) targeting of strobilurins and the ergosterol biosynthesis inhibition of azoles. Pot experiments confirm Carabrone at 500 mg/L provides efficacy comparable to 150 mg/L triadimefon against wheat take‑all and powdery mildew [2].

Mode of Action Resistance Management Mitochondrial Target

Carabron (CAS 1748-81-8): Evidence‑Based Application Scenarios for Research & Agricultural Development


Development of Novel Complex I‑Targeted Fungicides for Resistance Management

Given Carabron's validated inhibition of mitochondrial Complex I [1], agricultural R&D teams can use it as a lead scaffold to design fungicides with a novel mode of action. This is particularly valuable for controlling Gaeumannomyces tritici (take‑all) and powdery mildew in cereals where resistance to strobilurins and azoles is emerging [2]. Carabron's activity profile (EC₅₀ 28.45 µg/mL against G. tritici [1]) provides a benchmark for derivative optimization.

Systemic Soil‑Applied Botanicals for Foliar Disease Control

Carabron's unique root absorption and xylem mobility [3] make it ideally suited for soil‑drench or irrigation‑based formulations targeting foliar pathogens. Field trials demonstrate >65% control of wheat and cucumber powdery mildew via root irrigation [3]. This application route reduces environmental drift and minimizes non‑target exposure compared to foliar sprays.

Medicinal Chemistry & Anticancer Research

Carabron exhibits cytotoxicity against pancreatic cancer cell lines (SW1990, CFPAC‑1, Capan‑2, PANC‑1) and induces ferroptosis via Hippo pathway modulation [4]. The compound serves as a natural product starting point for semi‑synthetic anticancer agents. Procurement of high‑purity (>98%) Carabron is essential for reproducible structure‑activity studies and in vivo xenograft experiments.

Validation of γ‑Lactone‑Dependent Bioassays in Natural Product Screening

The 8‑fold activity drop observed upon opening the γ‑lactone ring (EC₅₀ 7.10 → 56.30 µg/mL) [5] provides a definitive positive control for laboratories developing assays to detect lactone‑hydrolyzing enzymes or to assess the metabolic stability of sesquiterpene lactone libraries. Carabron's well‑characterized SAR makes it a reliable reference standard for such quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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